4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxy-2-nitrobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.
Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the sulfamoyl intermediate with furan-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfamoyl and nitro groups.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and nitro groups in 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-10-7-15(29-2)12-19(18)23(25)26/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNODSKGDGQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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